3'-Bromo-2-fluoro-3-methoxy-1,1'-biphenyl
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Overview
Description
3’-Bromo-2-fluoro-3-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of bromine, fluorine, and methoxy substituents on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2-fluoro-3-methoxy-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2-fluoro-3-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding carbonyl and reduced compounds, respectively .
Scientific Research Applications
3’-Bromo-2-fluoro-3-methoxy-1,1’-biphenyl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3’-Bromo-2-fluoro-3-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules . These interactions can modulate biological processes and pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3’-Bromo-2-fluoro-3-methoxy-1,1’-biphenyl is unique due to its specific combination of substituents on the biphenyl structure. This unique arrangement of bromine, fluorine, and methoxy groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H10BrFO |
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Molecular Weight |
281.12 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C13H10BrFO/c1-16-12-7-3-6-11(13(12)15)9-4-2-5-10(14)8-9/h2-8H,1H3 |
InChI Key |
MTOUJIIDEMSDMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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